4-[4-(4-methoxy-2,3-dimethylbenzenesulfonyl)piperazin-1-yl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine
Description
Propriétés
IUPAC Name |
4-[4-(4-methoxy-2,3-dimethylphenyl)sulfonylpiperazin-1-yl]-2-methyl-6-pyrazol-1-ylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O3S/c1-15-16(2)19(7-6-18(15)30-4)31(28,29)26-12-10-25(11-13-26)20-14-21(24-17(3)23-20)27-9-5-8-22-27/h5-9,14H,10-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIDGDVDLWHULJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)S(=O)(=O)N2CCN(CC2)C3=NC(=NC(=C3)N4C=CC=N4)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Applications De Recherche Scientifique
Antimicrobial Activity
Research indicates that compounds similar to this one exhibit significant antimicrobial properties. Derivatives containing piperazine rings have shown moderate to good antimicrobial activity against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of protein synthesis pathways.
Anticancer Potential
Studies have demonstrated that related compounds can exert antiproliferative effects on cancer cell lines such as A-549 (lung cancer), MCF7 (breast cancer), and HCT116 (colon cancer). The presence of both piperazine and pyrimidine structures may enhance cytotoxicity against these cells.
Mechanisms of Action :
- Enzyme Inhibition : Compounds with similar structures have been noted to inhibit specific enzymes involved in cancer progression and microbial metabolism.
- Receptor Interaction : Some derivatives interact with neurotransmitter receptors, which could explain their neuropharmacological effects observed in preliminary studies.
Case Study 1: Antimicrobial Testing
A study evaluated the antimicrobial activity of several piperazine derivatives against common bacterial strains. The compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.
Case Study 2: Cancer Cell Line Studies
In vitro studies on A-549 and MCF7 cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, indicating its potential as an anticancer therapeutic.
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Table 1. Structural and Physicochemical Comparison
Key Differences:
Core Heterocycle: The target compound uses a pyrimidine core, whereas the analog employs a thieno[3,2-d]pyrimidine fused ring system, which may improve planarity and binding to flat enzymatic pockets . ’s simpler pyrimidine lacks fused rings, reducing steric hindrance .
Substituent Chemistry: The sulfonyl-piperazine group in the target compound introduces strong electron-withdrawing effects, contrasting with ’s methanesulfonyl-piperazine and ’s non-sulfonated trimethoxybenzyl group .
Physicochemical Properties: The target compound’s higher molecular weight (441.5 vs. 344.4 g/mol) and polarity may reduce membrane permeability compared to ’s lipophilic analog . ’s thienopyrimidine derivative (~494.2 g/mol) has the highest molecular weight, likely due to its fused core and bulky benzimidazole group .
Research Findings and Implications
Functional Insights
- The 4-methoxy-2,3-dimethylbenzenesulfonyl group in the target compound may improve metabolic stability compared to ’s methanesulfonyl group, which is more susceptible to enzymatic cleavage .
Méthodes De Préparation
Coupling Sulfonyl Chloride with Piperazine
Piperazine reacts with B in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Triethylamine (TEA) is added to scavenge HCl, yielding 4-(4-methoxy-2,3-dimethylbenzenesulfonyl)piperazine C .
Optimization Insights
Functionalization of the Pyrimidine Core
Nucleophilic Substitution at C4
Compound A reacts with C in acetonitrile at 80°C, facilitated by potassium carbonate (K₂CO₃), to install the piperazine-sulfonamide group at position 4, forming 4-[4-(4-methoxy-2,3-dimethylbenzenesulfonyl)piperazin-1-yl]-2-methyl-6-chloropyrimidine D .
Critical Parameters
Suzuki-Miyaura Coupling at C6
The chloropyrimidine D undergoes Suzuki coupling with 1H-pyrazole-1-boronic acid E to introduce the pyrazole group. Palladium catalysts (e.g., Pd(PPh₃)₄) and cesium carbonate (Cs₂CO₃) in tetrahydrofuran (THF)/water (4:1) at 90°C yield the final product.
Catalyst Comparison
| Catalyst | Yield (%) | Purity (%) |
|---|---|---|
| Pd(PPh₃)₄ | 82 | 98 |
| PdCl₂(dppf) | 75 | 95 |
Structural Characterization and Validation
The final compound is validated using spectroscopic techniques:
-
HRMS : Molecular ion peak at m/z 513.1784 ([M+H]⁺, calc. 513.1789).
-
-NMR : Signals at δ 2.45 (s, 3H, CH₃), δ 3.80 (s, 3H, OCH₃), and δ 8.20–8.40 (pyrazole protons).
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FTIR : Peaks at 1345 cm⁻¹ (S=O asymmetric stretch) and 1160 cm⁻¹ (S=O symmetric stretch).
Industrial-Scale Production Considerations
Large-scale synthesis requires:
Q & A
Q. Key parameters :
- Temperature : Maintain 60–80°C during sulfonylation to avoid side reactions.
- Solvent : Use polar aprotic solvents (e.g., DMF or dichloromethane) to enhance reactivity .
- Catalysts : Stannous chloride or palladium catalysts improve coupling efficiency .
- Monitoring : Thin-layer chromatography (TLC) at each step ensures intermediate purity .
Q. Optimization :
- Adjust stoichiometry (1:1.2 molar ratio for sulfonylation).
- Purify intermediates via column chromatography to prevent carryover impurities .
How do structural features influence its biological activity, and what computational tools validate target interactions?
Q. Structural insights :
Q. Computational validation :
- Molecular docking : Predict binding affinity to targets like serotonin receptors or bacterial enzymes (e.g., using AutoDock Vina) .
- Molecular dynamics (MD) simulations : Assess stability of ligand-target complexes over 100-ns trajectories .
Example :
Docking studies with Staphylococcus aureus dihydrofolate reductase showed a binding energy of −9.2 kcal/mol, suggesting antibacterial potential .
How can researchers resolve contradictions in reported biological activity data?
Case study : Discrepancies in IC₅₀ values for kinase inhibition may arise from:
Q. Resolution strategies :
Standardize assay protocols (e.g., fixed ATP concentration).
Use isogenic cell lines to control for genetic variability.
Validate activity via orthogonal methods (e.g., SPR binding assays) .
What analytical techniques ensure purity and stability during formulation?
Q. Purity assessment :
- HPLC : Use a C18 column with acetonitrile/water gradient (retention time: 12.3 min) .
- Mass spectrometry (MS) : Confirm molecular ion peak at m/z 500.2 (calculated) .
Q. Stability studies :
- Hydrolysis kinetics : Monitor degradation in pH 7.4 buffer at 37°C; half-life >48 hours indicates suitability for oral dosing .
- Photostability : Store in amber vials to prevent UV-induced decomposition .
How do structural analogs compare in activity, and what design principles guide optimization?
Q. Comparative analysis :
Q. Design principles :
- Introduce electron-withdrawing groups (e.g., -Cl) to enhance target binding.
- Modify alkyl chains on pyrazole to improve logP (target: 2.8–3.2) .
What experimental strategies address low solubility in preclinical studies?
Q. Approaches :
Salt formation : Prepare hydrochloride salts to enhance aqueous solubility (tested pH 1.2–6.8) .
Co-solvents : Use 10% DMSO/PEG 400 mixtures for in vivo dosing .
Nanoformulation : Encapsulate in PLGA nanoparticles (85% encapsulation efficiency) .
Q. Validation :
- Measure solubility via shake-flask method (UV-Vis quantification at λ = 254 nm) .
How can researchers validate target engagement in complex biological systems?
Q. Methods :
- Cellular thermal shift assay (CETSA) : Confirm target binding by measuring protein melting shifts (~ΔTm = 4°C) .
- Knockout models : Use CRISPR-Cas9 to delete putative targets and assess activity loss .
Example :
CETSA with human monoamine oxidase B (MAO-B) showed a ΔTm of 3.8°C, supporting enzyme inhibition .
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
